![molecular formula C14H21NO B1341333 3-(4-Ethoxybenzyl)piperidine CAS No. 955315-04-5](/img/structure/B1341333.png)
3-(4-Ethoxybenzyl)piperidine
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Overview
Description
“3-(4-Ethoxybenzyl)piperidine” is a chemical compound with the CAS Number: 955315-04-5 . It has a molecular weight of 219.33 and its IUPAC name is ethyl 4-(3-piperidinylmethyl)phenyl ether .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years due to their importance in the pharmaceutical industry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . This involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of “3-(4-Ethoxybenzyl)piperidine” is represented by the linear formula C14H21NO . The InChI code for this compound is 1S/C14H21NO/c1-2-16-14-7-5-12 (6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3 .
Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific example is the piperidine-catalyzed Knoevenagel condensation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Ethoxybenzyl)piperidine” include a molecular weight of 219.33 . The compound is represented by the linear formula C14H21NO .
Scientific Research Applications
Organic Synthesis and Characterization
Compounds structurally related to "3-(4-Ethoxybenzyl)piperidine" have been synthesized and characterized, demonstrating the importance of these molecules in organic chemistry. For instance, a study on the synthesis and characterization of hindered-phenol-containing amine moieties, including derivatives of piperidine, highlights their application in improving the thermal stability of polypropylene copolymers (Desai et al., 2004). Such research underscores the role of piperidine derivatives in materials science, particularly in enhancing the properties of polymers.
Pharmacological Research
Piperidine derivatives have been extensively studied for their pharmacological properties, especially as cholinesterase inhibitors for potential use in treating Alzheimer's disease. A notable example includes the design and synthesis of novel chroman-4-one derivatives with piperidinyl ethoxy side chains, demonstrating potent acetylcholinesterase inhibitory activities (Shamsimeymandi et al., 2019). These findings reveal the therapeutic potential of piperidine derivatives in addressing neurodegenerative diseases.
Material Enhancement
The application of piperidine derivatives extends to materials science, where their incorporation into polymers has been shown to improve thermal and oxidative stability. Research on the synthesis and performance of piperidine-containing antioxidants in polypropylene copolymers demonstrates their effectiveness in enhancing material properties (Desai et al., 2004).
Safety and Hazards
Future Directions
Piperidines, including “3-(4-Ethoxybenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future directions may include the exploration of novel synthesis methods and the investigation of potential pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 3-(4-ethoxybenzyl)piperidine, are widely used in drug design and have been found in more than twenty classes of pharmaceuticals .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSACBNWSKVWJRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588801 |
Source
|
Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzyl)piperidine | |
CAS RN |
955315-04-5 |
Source
|
Record name | 3-[(4-Ethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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